molecular formula C12H17N B13537711 3-(2,5-Dimethylphenyl)pyrrolidine

3-(2,5-Dimethylphenyl)pyrrolidine

Cat. No.: B13537711
M. Wt: 175.27 g/mol
InChI Key: OMYBRBIADKLXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylmagnesium bromide with pyrrolidine. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

3-(2,5-Dimethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis and medicinal chemistry.

    2,5-Dimethylphenylamine:

Uniqueness

3-(2,5-Dimethylphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 2,5-dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(2,5-Dimethylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a pyrrolidine ring substituted at the third position with a 2,5-dimethylphenyl group, this compound has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol. The following sections detail its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been shown to bind to specific receptors and enzymes, modulating cellular signaling pathways that can lead to therapeutic effects.

Key Mechanisms:

  • Receptor Interaction : The compound exhibits binding affinity to several receptors, which may alter downstream signaling pathways.
  • Enzyme Modulation : It can inhibit or activate certain enzymes by binding to their active sites, affecting their catalytic activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The 2,5-dimethylphenyl scaffold is prevalent in many antimicrobial agents, suggesting potential efficacy against Gram-positive and Gram-negative pathogens.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial activity of derivatives containing the 2,5-dimethylphenyl group against resistant strains of Staphylococcus aureus and Enterococcus faecium. These derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens, indicating strong antimicrobial potential .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A series of pyrrole compounds derived from similar structures showed significant activity against HIV-1 by targeting the gp41 protein involved in viral fusion.

Case Study: HIV-1 Inhibition

In a study focusing on HIV-1 gp41 inhibitors, compounds analogous to this compound exhibited IC(50) values around 4.4 μM in inhibiting gp41 6-HB formation, showcasing their potential as antiviral agents .

Summary of Biological Activities

Activity Type Target Pathogen/Condition Efficacy (MIC/IC50) Reference
AntimicrobialStaphylococcus aureusMIC = 2 µg/mL
AntiviralHIV-1 (gp41)IC50 = 4.4 μM

Synthetic Routes and Applications

Various synthetic methods have been developed to create this compound and its derivatives. These methods often involve multi-step reactions that yield compounds with diverse biological activities. The ability to modify the pyrrolidine ring allows for the exploration of different pharmacological profiles.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3

InChI Key

OMYBRBIADKLXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.